molecular formula C13H9BrN2O4 B2758617 4-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione CAS No. 2093536-12-8

4-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Cat. No.: B2758617
CAS No.: 2093536-12-8
M. Wt: 337.129
InChI Key: NUICQRZENMKDBW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione typically involves multiple steps, starting from isoindoline-1,3-dione. The process includes acid catalysis, amide formation, and bromination reactions[3][3]. The reaction conditions often require an inert atmosphere and room temperature storage . Industrial production methods may involve scaling up these reactions while maintaining stringent purity and safety standards .

Chemical Reactions Analysis

4-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination typically results in the formation of brominated derivatives .

Scientific Research Applications

4-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione involves its role as a ligand in PROTACs. These chimeric molecules recruit target proteins to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This process effectively reduces the levels of specific proteins within cells, offering a novel approach to drug development.

Comparison with Similar Compounds

4-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is unique due to its specific brominated structure, which enhances its reactivity and binding affinity in PROTAC applications. Similar compounds include:

    Thalidomide: A well-known drug with a similar isoindoline-1,3-dione core.

    Lenalidomide: Another derivative used in cancer therapy.

    Pomalidomide: A more potent analog with enhanced therapeutic properties.

These compounds share structural similarities but differ in their specific functional groups and therapeutic applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

4-bromo-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUICQRZENMKDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2093536-12-8
Record name 4-bromo-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
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